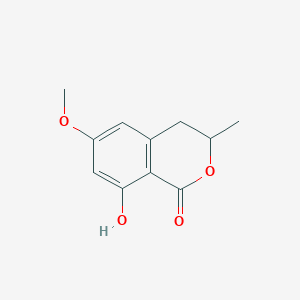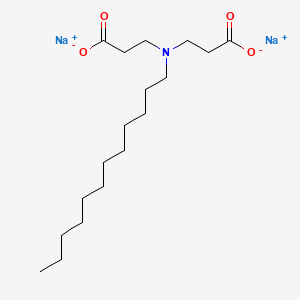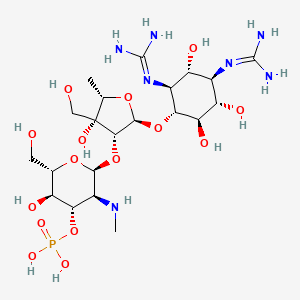
3-Hydroxycyclohexanone
Overview
Description
3-Hydroxycyclohexanone, also known as 3-hydroxycyclohexan-1-one, is an organic compound that is an important building block in the synthesis of a number of different compounds. It is a cyclic ketone with a molecular formula of C6H10O. This compound can be synthesized in a variety of ways, including through the oxidation of cyclohexanol and by the reaction of cyclohexanone with hydrogen peroxide. It is used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and dye intermediates.
Scientific Research Applications
Biotechnological Enzymes and Proteins
3-Hydroxycyclohexanone plays a crucial role in the degradation process of simple alicyclic compounds like cyclohexanol and cyclohexanone by microbes . A bifunctional hydratase/alcohol dehydrogenase isolated from the cyclohexanol degrading bacterium Alicycliphilus denitrificans DSMZ 14773 catalyzes the addition of water to α,β-unsaturated carbonyl compounds and the subsequent alcohol oxidation . In this pathway, 3-hydroxycyclohexanone is involved in the hydration of 2-cyclohexenone and oxidation .
Antimicrobial and Antituberculosis Activity
Hydrazone ligands, which are frequently used in chemistry and biochemistry due to their chelating ability, ease of synthesis, potential catalytical, and pharmacological applications, can be synthesized by the condensation of benzyl carbazate with different derivatives of salicylaldehyde . 3-Hydroxycyclohexanone can potentially be used as a derivative in this process .
Antioxidant Activity
Hydrazone ligands and their transition metal complexes have shown good efficiency for decolourizing the purple colour of DPPH solution, indicating their potential as antioxidants . 3-Hydroxycyclohexanone can be a part of these hydrazone ligands .
Drug Development
In silico ADME study conducted on hydrazone ligands and their transition metal complexes revealed that these compounds have the potential to be administrated orally as active drugs . 3-Hydroxycyclohexanone, being a part of these hydrazone ligands, can contribute to the development of new drugs .
properties
IUPAC Name |
3-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVQGUWCLBRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331457 | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclohexanone | |
CAS RN |
823-19-8 | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the diastereoselectivity observed in the synthesis of 4-alkynyl-3-hydroxycyclohexanone via the tandem Michael addition/aldol reaction?
A2: Interestingly, the tandem Michael addition/aldol reaction using ethyl vinyl ketone as the Michael acceptor yields only one diastereoisomer of 4-alkynyl-3-hydroxycyclohexanone, as confirmed by 1H and 13C NMR spectroscopy and NOESY analysis. []
Q2: How is 3-hydroxycyclohexanone involved in the degradation of cyclohexanol in the atmosphere?
A3: 3-Hydroxycyclohexanone is one of the products formed during the atmospheric degradation of cyclohexanol. This degradation process is primarily initiated by the reaction of cyclohexanol with hydroxyl radicals (OH). The reaction proceeds via hydrogen abstraction from cyclohexanol at various sites, leading to the formation of different products, including cyclohexanone, hexanedial, 3-hydroxycyclohexanone, and 4-hydroxycyclohexanone. The formation of these specific products suggests that hydrogen abstraction occurs at different positions on the cyclohexanol ring. [, ]
Q3: Are there any enzymatic reactions known to involve 3-hydroxycyclohexanone?
A4: Yes, 3-hydroxycyclohexanone is known to be involved in enzymatic reactions. One example is its role in the anaerobic metabolism of cyclohexanol by a denitrifying Pseudomonas species. [] Additionally, 3-hydroxycyclohexanone dehydrogenase is an enzyme that specifically acts on 3-hydroxycyclohexanone. []
Q4: Has the kinetic resolution of 3-hydroxycyclohexanone been investigated?
A5: Yes, the kinetic resolution of 3-hydroxycyclohexanone has been studied using various lipases. [] This research area also extends to using organic solvent-tolerant marine microorganisms as catalysts for the kinetic resolution of cyclic β-hydroxy ketones, including 3-hydroxycyclohexanone. [, ]
Q5: Are there any studies on the acid-catalyzed behavior of 3-hydroxycyclohexanone?
A6: Yes, research has focused on the kinetics of the acid-catalyzed interconversion between 3-hydroxycyclohexanone and 2-cyclohexenone. This research area also provided insights into the decomposition mechanisms of 3-alkoxyallylic alcohols. []
Q6: Has 3-hydroxycyclohexanone been utilized as a building block in organic synthesis?
A7: Yes, 1-silyl-2,6-diketones, which are readily synthesized, can be effectively transformed into various cyclic compounds. Among these transformations is the formation of 3-hydroxycyclohexanones, achieved under nucleophilic conditions. [] Furthermore, the organocatalyzed domino Michael-aldol reaction has been revisited, leading to the synthesis of enantioenriched 3-hydroxycyclohexanone derivatives. This reaction involves the use of enals and α,α′-diaryl-substituted acetone in the presence of an organocatalyst. [, ]
Q7: Can you provide details on the use of 7-oxabicyclo[2.2.1]heptan-2-ones in synthesizing specific carbohydrates?
A8: Studies have demonstrated the application of photoinduced electron transfer reactions for the synthesis of C-α-D-galactopyranosides of carbapentopyranoses. This method utilizes 7-oxabicyclo[2.2.1]heptan-2-ones, which upon photoinduced electron transfer from a suitable electron donor like Et3N, generate 3-hydroxycyclohexanone derivatives. These derivatives serve as key intermediates in the multi-step synthesis of the target carbohydrate molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)






